N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
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Overview
Description
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a useful research compound. Its molecular formula is C23H15N3O4 and its molecular weight is 397.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods and Chemical Properties
The synthesis of compounds related to N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide involves innovative approaches to create highly functionalized molecules. For instance, a non-catalytic approach has been developed for the synthesis of 5,6-dihydrobenzo[h]quinolines, showcasing the versatility in creating complex structures from simpler benzochromene derivatives (Pratap & Ram, 2007). Additionally, novel organic ligands, including derivatives of the compound, have been synthesized for the formation of metal complexes with copper(II), cobalt(II), and nickel(II), highlighting their potential as ligands in coordination chemistry (Myannik et al., 2018).
Applications in Sensing and Detection
Coumarin benzothiazole derivatives, which share structural similarities with the compound of interest, have been synthesized and explored as chemosensors for cyanide anions. Their ability to recognize cyanide anions through a Michael addition reaction or fluorescence turn-on response showcases the potential of benzochromene derivatives in the development of sensitive and selective sensors for environmental and biological monitoring (Wang et al., 2015).
Antimicrobial Activity
Research on Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives has demonstrated significant antimicrobial activity against various bacterial and fungal strains. This suggests that compounds structurally related to this compound could serve as templates for the development of new antimicrobial agents, highlighting their potential in addressing resistance to conventional antibiotics (Bhat, Al-Omar, & Siddiqui, 2013).
Mechanism of Action
Target of Action
Compounds containing 1,3,4-oxadiazole cores have been reported to have a broad biological activity spectrum, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
Biochemical Pathways
Compounds containing 1,3,4-oxadiazole cores have been reported to have a broad spectrum of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds containing 1,3,4-oxadiazole cores have been reported to have a broad spectrum of pharmacological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
The intermolecular forces in the crystal of similar compounds are strongly determined by aromatic interactions originating from the phenyl rings of the compound in addition to hydrogen bond contacts .
Properties
IUPAC Name |
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-oxobenzo[f]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O4/c27-21(24-23-26-25-20(30-23)12-14-6-2-1-3-7-14)18-13-17-16-9-5-4-8-15(16)10-11-19(17)29-22(18)28/h1-11,13H,12H2,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXNFGRKHOXKQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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